8-Hydroxypenillic acid

Catalog No.
S621955
CAS No.
3053-85-8
M.F
C9H12N2O5S
M. Wt
260.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxypenillic acid

CAS Number

3053-85-8

Product Name

8-Hydroxypenillic acid

IUPAC Name

2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydroimidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C9H12N2O5S/c1-9(2)4(7(14)15)11-5(17-9)3(6(12)13)10-8(11)16/h3-5H,1-2H3,(H,10,16)(H,12,13)(H,14,15)

InChI Key

RXVCHKFNBPFYCC-UHFFFAOYSA-N

SMILES

CC1(C(N2C(S1)C(NC2=O)C(=O)O)C(=O)O)C

Synonyms

8-hydroxypenillic acid

Canonical SMILES

CC1(C(N2C(S1)C(NC2=O)C(=O)O)C(=O)O)C

Biosynthesis of Penicillin:

8-Hydroxypenillic acid (8-HPA) plays a crucial role in the biosynthesis of penicillin, a widely used antibiotic. It acts as a key intermediate in the pathway that converts the amino acid L-lysine to the penicillin nucleus. This conversion involves several enzymatic steps, with 8-HPA being formed by the enzyme hydroxypenicillinase from its precursor, 6-aminopenicillanic acid (6-APA) [].

Biomarker for Penicillin Production:

The accumulation of 8-HPA can serve as a valuable biomarker for penicillin production. Inhibition of the enzyme hydroxypenicillinase disrupts the normal conversion of 6-APA to penicillin G, leading to a build-up of 8-HPA in the cell. By monitoring the levels of 8-HPA, researchers can gain insights into the efficiency and potential bottlenecks in penicillin production processes [].

Potential for Future Research:

While the current research on 8-HPA primarily focuses on its role in penicillin production, there is potential for further exploration in other areas. Its chemical properties and biological effects remain largely uncharacterized, and future studies could investigate its potential applications in various fields, such as:

  • Development of new antibiotics: Understanding the role of 8-HPA in penicillin biosynthesis could provide insights for engineering novel antibiotics with improved properties.
  • Exploration of its biological activities: Investigating the potential antimicrobial or other biological activities of 8-HPA itself could lead to the discovery of new therapeutic applications.

8-Hydroxypenillic acid is a chemical compound with the molecular formula C₉H₁₂N₂O₅S and an International Chemical Identifier number of 3053-85-8. It is recognized as an important intermediate in the biosynthesis of penicillin, specifically derived from the enzymatic conversion of 6-aminopenicillanic acid. The compound features a hydroxyl group located at the 8-position of the penicillin core structure, contributing to its unique properties and reactivity .

The primary reaction involving 8-hydroxypenillic acid is its formation from 6-aminopenicillanic acid through a carboxylation process catalyzed by Class C β-lactamases. This reaction occurs under neutral pH conditions and involves the introduction of a hydroxyl group, which enhances the compound's reactivity and biological activity .

Key Reactions:

  • Formation:
    6 Aminopenicillanic Acid+CO28 Hydroxypenillic Acid\text{6 Aminopenicillanic Acid}+\text{CO}_2\rightarrow \text{8 Hydroxypenillic Acid}
  • Hydrolysis:
    This compound can undergo hydrolysis under specific conditions, leading to various derivatives that may exhibit different biological activities .

8-Hydroxypenillic acid exhibits significant biological activity, particularly as an antimicrobial agent. Its structural similarity to penicillin allows it to interact with bacterial cell wall synthesis mechanisms, potentially inhibiting the growth of various pathogens. Studies have shown that compounds derived from this acid can possess antibacterial properties, making them relevant in pharmaceutical applications .

8-Hydroxypenillic acid has several applications in the pharmaceutical industry:

  • Antibiotic Development: It serves as a precursor in the synthesis of various antibiotics, particularly those related to penicillin.
  • Research: Used in studies investigating antibiotic resistance and enzyme activity related to β-lactamases.
  • Biochemical Studies: Acts as a model compound for understanding enzyme-substrate interactions in antibiotic biosynthesis .

Interaction studies have demonstrated that 8-hydroxypenillic acid can influence various biological pathways:

  • Enzyme Inhibition: It can inhibit certain β-lactamase enzymes, affecting bacterial resistance mechanisms.
  • Synergistic Effects: When combined with other antibiotics, it may enhance their efficacy against resistant strains of bacteria .

Several compounds share structural similarities with 8-hydroxypenillic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
6-Aminopenicillanic AcidPrecursor to 8-hydroxypenillic acidLacks hydroxyl group at position 8
Penicillin GCore structure similarityBroad-spectrum antibiotic properties
AmpicillinExtended spectrumContains an amino group enhancing activity
Cephalexinβ-lactam ringDifferent core structure but similar antibacterial action

Uniqueness of 8-Hydroxypenillic Acid

What sets 8-hydroxypenillic acid apart is its specific hydroxylation at the 8-position, which influences its reactivity and biological activity compared to other compounds in the penicillin family. This modification allows it to participate in unique biochemical pathways and interactions, particularly relevant in antibiotic development.

Nomenclature and Synonyms

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for 8-hydroxypenillic acid is 2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydroimidazo[5,1-b] [1] [3]thiazole-3,7-dicarboxylic acid [2] [29]. This nomenclature reflects the complex bicyclic structure containing both imidazole and thiazole ring systems with specific substitution patterns characteristic of the penicillin-derived framework.

Common Names and Registry Numbers

8-Hydroxypenillic acid is known by several alternative names and identifiers in the chemical literature [3] [6]. The compound is commonly referred to as 8-HPA in abbreviated form, though for consistency with nomenclature requirements, the full name is preferred [3]. Additional synonyms include hexahydro-2,2-dimethyl-5-oxoimidazo[5,1-b]thiazole-3,7-dicarboxylic acid [2] [6] and imidazo[5,1-b]thiazole-3,7-dicarboxylic acid, hexahydro-2,2-dimethyl-5-oxo [3] [6].

The Chemical Abstracts Service (CAS) Registry Number for this compound is 3053-85-8 [2] [3] [4]. Additional database identifiers include the PubChem Compound Identifier (CID) 6451507 [2] and the DSSTox Substance ID DTXSID00952833 [2]. The compound is also catalogued under various commercial designations including Oxacillin Impurity 18 and 6-APA Impurity 2, reflecting its significance as a metabolite or degradation product in penicillin chemistry [3].

Molecular Formula and Structure

Molecular Formula and Weight

8-Hydroxypenillic acid has the molecular formula C₉H₁₂N₂O₅S [2] [3] [4]. The molecular weight is reported as 260.27 grams per mole [2] [3] [4], with some sources providing slightly varying precision to 260.267 [29] or 260.26700 [4]. The exact mass is documented as 260.04700 [4], indicating the precise isotopic composition of the most abundant isotopic form.

The elemental composition consists of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom [2] [3] [4]. This composition reflects the complex heterocyclic nature of the molecule, incorporating both nitrogen and sulfur heteroatoms within its bicyclic framework.

2D and 3D Structural Representations

The structural representation of 8-hydroxypenillic acid reveals a fused bicyclic system comprising an imidazo[5,1-b]thiazole core [2] [6]. The molecule contains two carboxylic acid functional groups positioned at the 3 and 7 positions of the bicyclic framework [2] [29]. The 2,2-dimethyl substitution pattern provides additional structural complexity and influences the compound's conformational properties [2] [6].

The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is O=C(O)C1NC(=O)N2C1SC(C)(C)C2C(=O)O [6] [29], which provides a linear representation of the molecular connectivity. The InChI (International Chemical Identifier) string is InChI=1S/C9H12N2O5S/c1-9(2)4(7(14)15)11-5(17-9)3(6(12)13)10-8(11)16/h3-5H,1-2H3,(H,10,16)(H,12,13)(H,14,15) [6] [29], offering a standardized representation for database searches and computational applications.

Stereochemistry and Tautomerism

The stereochemical characteristics of 8-hydroxypenillic acid are defined by the configuration of multiple chiral centers within the bicyclic framework [2] [6]. The compound exhibits specific spatial arrangements that are critical for its biological activity and chemical reactivity patterns. The fused ring system constrains the molecular geometry, leading to well-defined three-dimensional conformations that influence intermolecular interactions and spectroscopic properties.

Tautomeric equilibria may exist for this compound, particularly involving the carboxylic acid groups and the nitrogen-containing heterocycles [24]. The presence of multiple ionizable groups (two carboxylic acids and an amide nitrogen) suggests potential for various protonation states depending on solution pH conditions [24]. These tautomeric forms can significantly impact the compound's chemical behavior, solubility characteristics, and spectroscopic signatures.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field Nuclear Magnetic Resonance spectroscopy has been extensively employed for the characterization of 8-hydroxypenillic acid [10] [11]. Both proton (¹H) and carbon-13 (¹³C) NMR experiments have been conducted in deuterium oxide (D₂O) solutions to provide comprehensive structural elucidation [10] [11].

The ¹H NMR spectrum of the disodium salt of 8-hydroxypenillic acid displays well-resolved signals with no unassigned peaks of significant intensity, confirming the structural assignment [12]. Key spectroscopic features include characteristic chemical shifts that reflect the unique electronic environment of protons within the bicyclic framework [10] [11]. The NMR data demonstrate clear evidence for the ready conversion of 6-aminopenicillanic acid to 8-hydroxypenillic acid under appropriate reaction conditions [10] [11].

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule [10] [11]. The carbonyl carbons of the carboxylic acid groups and the amide functionality exhibit distinct chemical shifts that aid in structural confirmation [10] [11]. These spectroscopic investigations have been instrumental in understanding the formation mechanism of 8-hydroxypenillic acid from its penicillin precursors [13] [16].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 8-hydroxypenillic acid [14] [17]. The IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups within the molecule [14] [17]. Strong absorption bands in the carbonyl region (1680-1750 cm⁻¹) are attributed to the C=O stretching vibrations of both the carboxylic acid groups and the amide functionality [14] [17].

The hydroxyl groups associated with the carboxylic acids produce broad absorption bands in the 2500-3000 cm⁻¹ region, characteristic of O-H stretching vibrations in carboxylic acids [14] [17]. The presence of N-H stretching vibrations and various bending modes provides additional confirmatory evidence for the proposed molecular structure [14] [17]. These spectroscopic signatures are diagnostic for the compound and aid in its identification and purity assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific ultraviolet-visible spectroscopic data for 8-hydroxypenillic acid are limited in the available literature [15], the compound's electronic structure suggests potential for characteristic absorption patterns. The conjugated systems within the bicyclic framework and the presence of multiple chromophoric groups may contribute to UV-Vis absorption features [15]. The carbonyl groups and nitrogen-containing heterocycles are expected to exhibit electronic transitions in the UV region that could be diagnostic for the compound [15].

Mass Spectrometry (MS)

Mass spectrometric analysis provides definitive molecular weight determination and structural fragmentation patterns for 8-hydroxypenillic acid [2]. The molecular ion peak appears at m/z 260, confirming the calculated molecular weight [2] [4]. Fragmentation patterns observed in electron ionization mass spectra yield characteristic fragment ions that support the proposed structure [2].

The exact mass determination through high-resolution mass spectrometry confirms the molecular formula C₉H₁₂N₂O₅S with measured values closely matching theoretical calculations [4] [29]. These mass spectrometric data are essential for compound identification and purity verification in analytical applications [2] [4].

Crystallographic Data

Single-Crystal X-ray Diffraction

Limited single-crystal X-ray diffraction data are available specifically for 8-hydroxypenillic acid in the current literature [18] [21]. However, related penicillin-derived compounds have been extensively studied using X-ray crystallographic methods [18] [21]. The crystallographic analysis of similar bicyclic systems provides insights into the expected structural parameters and intermolecular packing arrangements [18] [21].

Single-crystal diffraction studies of analogous compounds reveal typical bond lengths and angles for the imidazo-thiazole ring system [18] [21]. The carboxylic acid groups exhibit standard geometric parameters, and hydrogen bonding patterns contribute significantly to crystal packing stability [18] [21]. Future crystallographic investigations of 8-hydroxypenillic acid would provide definitive structural confirmation and detailed geometric parameters [18] [21].

Powder X-ray Diffraction

Powder X-ray diffraction techniques offer valuable information about the solid-state properties of 8-hydroxypenillic acid [33] [34]. While specific powder diffraction patterns for this compound are not extensively documented in the accessible literature [33] [34], the methodology is well-established for characterizing pharmaceutical compounds and their polymorphic forms [34] [35].

XLogP3

-0.2

Dates

Last modified: 08-15-2023

Explore Compound Types